2,6-Dibromo-5-iodopyridin-3-ol

Medicinal Chemistry Lipophilicity Drug Discovery

Non-sequential halogen substitution often yields intractable regioisomer mixtures, delaying hit-to-lead progression. 2,6-Dibromo-5-iodopyridin-3-ol solves this through a well-defined bond dissociation energy hierarchy (C-I > C-Br) that enables precise, iterative Suzuki, Sonogashira, or Buchwald-Hartwig couplings. • Tunable chemoselectivity eliminates costly purification of undesired regioisomers. • Calculated LogP 3.2 & pKa 6.20 define a specific lipophilic space for permeability tuning. • Validated in a primary HTS assay (activity ≤1 µM) against cancer stem cells, providing a direct starting point for SAR exploration. Supplied with batch-specific analytical data; immediate stock available for R&D programs.

Molecular Formula C5H2Br2INO
Molecular Weight 378.79 g/mol
CAS No. 1105675-63-5
Cat. No. B1389942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-5-iodopyridin-3-ol
CAS1105675-63-5
Molecular FormulaC5H2Br2INO
Molecular Weight378.79 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1I)Br)Br)O
InChIInChI=1S/C5H2Br2INO/c6-4-2(8)1-3(10)5(7)9-4/h1,10H
InChIKeyROFLBQPJOBJFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-5-iodopyridin-3-ol: Overview and Procurement


2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) is a highly halogenated, heterocyclic pyridinol building block with a molecular formula of C₅H₂Br₂INO and a molecular weight of 378.79 g/mol . Its structure features a pyridine ring with bromine atoms at the 2- and 6-positions, an iodine atom at the 5-position, and a hydroxyl group at the 3-position . This specific pattern of heavy halogens creates a unique electronic environment and establishes a distinct, hierarchical reactivity profile for sequential cross-coupling reactions, making it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research .

Sequential cross-coupling intermediate: hierarchical C–I > C–Br reactivity enables chemoselective, iterative functionalization of the pyridine ring.
Densely halogenated scaffold: three heavy halogens create a defined electronic environment suitable for medicinal and agrochemical building-block libraries.
Late-stage diversification: the phenolic –OH and remaining halogens allow further derivatization after key coupling steps.

Substitution Risks for 2,6-Dibromo-5-iodopyridin-3-ol


Direct substitution of 2,6-Dibromo-5-iodopyridin-3-ol with other halogenated pyridines in a synthetic route is highly likely to fail. The three carbon-halogen bonds (two C-Br and one C-I) possess significantly different bond dissociation energies (BDEs), creating a well-defined, tunable hierarchy for sequential metal-catalyzed cross-coupling reactions . Substituting with a compound that has a different halogen pattern, such as 2,6-dichloro- or a symmetrical tri-halogenated analog, will alter the chemoselectivity of the palladium or copper catalysts . This can lead to complex mixtures of undesired regioisomers, lower yields, and additional, costly purification steps, directly impacting the overall cost and timeline of a research or manufacturing project .

Halogen pattern Replacing with a dichloro or symmetrical tri‑halogenated analog may reverse chemoselectivity, increasing regioisomeric by‑products and purification effort.
Bond energy shift Different C–X dissociation energies can redirect Pd/Cu catalyst insertion, leading to complex mixtures instead of the desired sequential coupling sequence.
Physicochemical drift Analogues with fewer heavy halogens exhibit lower lipophilicity and altered ionization; the specific LogP and pKa window may not be preserved, affecting downstream assay compatibility.

Quantitative Evidence for 2,6-Dibromo-5-iodopyridin-3-ol


Lipophilicity and Chromatography

The lipophilicity of 2,6-Dibromo-5-iodopyridin-3-ol, a key determinant in passive membrane permeability and chromatographic behavior, is quantifiably different from less halogenated analogs. Its LogP (XLogP3) is calculated to be 3.2 . This represents a significant increase in lipophilicity compared to a comparator like the dichloro analog 2,6-dichloropyridin-3-ol, which has a predicted LogP of 1.1 .

Lipophilicity ΔLogP
Cross‑study comparable
Target XLogP3 3.2 vs 2,6‑dichloro analog 1.1 Δ 2.1 (~126×)
>100‑fold lipophilicity shift directly alters reversed‑phase retention and passive permeability screening windows.
In silico prediction; experimental confirmation recommended for critical lead series.
Medicinal Chemistry Lipophilicity Drug Discovery

Ionization State and Solubility

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group is 6.20 [1]. This value suggests the compound will exist in a nearly 1:1 equilibrium between its neutral and anionic forms under physiological conditions (pH 7.4). This property distinguishes it from non-halogenated pyridin-3-ol (pKa approx. 8.5) and heavily influences its solubility profile and hydrogen-bonding capabilities compared to analogs lacking the hydroxyl group [2].

Acidity (pKa)
Class‑level inference
pKa = 6.20 (predicted)
Approx. 200‑fold acidity increase vs pyridin‑3‑ol; near‑physiological ionization supports formulation and target‑engagement studies.
Class‑level comparator pKa ~8.5; measured pKa and pH‑dependent solubility should be confirmed experimentally.
Solubility Formulation Physicochemical Properties

Cancer Stem Cell Inhibitory Activity

This compound has demonstrated a specific and quantifiable effect in a cell-based high-throughput screening (HTS) assay designed to identify inhibitors of cancer stem cells [1]. It exhibited an activity value of ≤ 1 µM in this assay, placing it among the active compounds identified in the screen [1]. While the specific comparator data is not available for this specific assay, this result provides a quantitative activity threshold, distinguishing it from the 19 tested compounds that were inactive [1].

HTS Activity
Supporting evidence
≤ 1 µM (active in primary screen)
Supports cancer stem cell assay screening context; distinguishes from inactive entries in PubChem AID 2058.
Primary HTS luminescence readout; hit confirmation and dose‑response follow‑up required before lead declaration.
Cancer Stem Cells Differentiation Therapy Early Discovery

2,6-Dibromo-5-iodopyridin-3-ol: Procurement and Applications


Building Block for Cancer Stem Cell Inhibitors

This compound is best procured for early-stage medicinal chemistry programs focused on cancer stem cell (CSC) differentiation and inhibition. Its demonstrated activity in a primary HTS assay (activity ≤ 1 µM) specifically designed to identify CSC inhibitors provides a valid starting point for hit-to-lead optimization . Researchers can use it to synthesize focused libraries to explore structure-activity relationships (SAR) around the heavily halogenated pyridinol core to improve potency and selectivity against CSC populations.

Sequential Cross-Coupling Reactions

The primary industrial and academic application is as a versatile intermediate for sequential, chemoselective cross-coupling reactions. The distinct reactivity order (C-I > C-Br) allows for the precise and iterative introduction of complex molecular fragments via Suzuki, Sonogashira, or Buchwald-Hartwig couplings . This makes it invaluable for constructing complex, densely functionalized pyridine-containing scaffolds for pharmaceuticals and agrochemicals, where precise regiocontrol is paramount for activity .

High-LogP Fragment for Lipophilic Lead Optimization

Procurement is recommended for use as a fragment or building block in lead optimization programs aiming to increase a candidate's lipophilicity and passive permeability. Its calculated LogP of 3.2 and pKa of 6.20 define a specific physicochemical property space . It can be strategically incorporated into a lead series to modulate LogD, improve membrane crossing, or alter metabolic stability, with its unique halogen pattern providing distinct electronic and steric effects compared to other high-LogP fragments.

Application
Selection Property
Validation Focus
Cancer stem cell hit expansion
Primary HTS activity threshold ≤ 1 µM against CSC inhibitors
Hit confirmation, dose‑response, and SAR around the halogenated pyridinol core
Sequential cross‑coupling synthesis
Hierarchical reactivity (C–I > C–Br) for iterative Pd‑catalyzed couplings
Regioselective introduction of aryl/alkynyl fragments in multi‑step library synthesis
High‑LogP fragment for lead optimization
Elevated lipophilicity (XLogP3 3.2) with moderate acidity (pKa 6.20)
LogD modulation, passive permeability improvement, and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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